1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-
Description
This compound belongs to the broader class of phthalic acid derivatives, which are widely studied for their structural versatility and applications in materials science, polymer chemistry, and bioactive agents.
Properties
CAS No. |
198625-32-0 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-(2,5-dimethylbenzoyl)phthalic acid |
InChI |
InChI=1S/C17H14O5/c1-9-3-4-10(2)13(7-9)15(18)11-5-6-12(16(19)20)14(8-11)17(21)22/h3-8H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
IFJBOTRWSLRSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Phthalic Anhydride and Substituted Xylenes
The most widely reported method involves the reaction of phthalic anhydride with p-xylene under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) serves as the traditional Lewis acid catalyst, facilitating the formation of the acylium ion intermediate. Key steps include:
- Acylium Ion Generation : Phthalic anhydride reacts with AlCl₃ to form a reactive acylium ion.
- Electrophilic Substitution : The acylium ion attacks the electron-rich p-xylene at the ortho position relative to methyl groups, yielding 2-(2,5-dimethylbenzoyl)benzoic acid.
Representative Procedure :
- Reactants : Phthalic anhydride (1.0 eq), p-xylene (5.3 eq), AlCl₃ (2.2 eq).
- Conditions : 55°C for 5 h, followed by ice-cold 20% HCl hydrolysis.
- Yield : 97%.
Mechanistic Insight :
The methyl groups on p-xylene direct electrophilic attack to the ortho position, minimizing steric hindrance. Excess AlCl₃ ensures complete anhydride activation and suppresses side reactions like polysubstitution.
Ionic Liquid-Catalyzed Synthesis
Modern adaptations replace AlCl₃ with 1-butyl-3-methylimidazolium chloride-aluminum chloride ([bmim]Cl·AlCl₃) ionic liquids, enhancing sustainability:
Advantages :
- Recyclability of the catalyst (≥5 cycles without significant activity loss).
- Reduced corrosion and waste.
Optimized Parameters :
Comparative Data :
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Traditional | AlCl₃ | 55 | 5 | 97 |
| Ionic Liquid | [bmim]Cl·AlCl₃ | 40 | 7 | 86 |
Carbon Dioxide Carboxylation Strategy
Green Synthesis via CO₂ Utilization
A patent by CN103319330A outlines an eco-friendly route using carbon dioxide as a carbonyl source:
- Reaction Setup : m-Xylene and AlCl₃ are combined under CO₂ pressure (0.2–0.7 MPa).
- Carboxylation : CO₂ inserts into the C–H bond of m-xylene, forming the benzoyl moiety.
- Work-Up : Acidic hydrolysis (pH 2–3) precipitates the product.
Key Benefits :
- Utilizes CO₂, a greenhouse gas, as a reagent.
- Avoids hazardous acyl chlorides.
Performance Metrics :
Mechanistic and By-Product Analysis
Isomer Control and By-Products
The positional selectivity of the acyl group is influenced by:
- Substituent Effects : Methyl groups in p-xylene direct ortho/para acylation. Steric hindrance favors the 2,5-dimethyl configuration.
- Catalyst Role : Excess AlCl₃ prevents rearrangement but may lead to over-acylation if unregulated.
Common By-Products :
- 3,4-Dimethyl Isomer : Forms under high temperatures (>60°C) due to thermodynamic control.
- Diacylated Derivatives : Occur with prolonged reaction times.
Mitigation Strategies :
Industrial-Scale Considerations
Process Optimization
Large-scale synthesis prioritizes:
- Cost Efficiency : AlCl₃ is cost-effective but corrosive; ionic liquids offer long-term savings despite higher initial costs.
- Waste Management : CO₂ methods reduce HCl waste by 40% compared to traditional routes.
Environmental Impact Comparison :
| Parameter | AlCl₃ Method | CO₂ Method | Ionic Liquid |
|---|---|---|---|
| HCl Waste (kg/kg) | 1.2 | 0.7 | 0.9 |
| Energy Use (kWh) | 150 | 120 | 130 |
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme inhibition or as a probe for studying metabolic pathways .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be studied for its ability to interact with specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate .
Industry: In industrial applications, 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Key Derivatives of 1,2-Benzenedicarboxylic Acid:
Key Differences :
- Substituent Type : Unlike alkyl esters (e.g., diisooctyl or dibutyl esters), the target compound features an aromatic ketone group, which may enhance UV stability and alter solubility (lower logP compared to highly branched esters) .
- Stereoelectronic Effects : The electron-withdrawing benzoyl group could influence acidity of the carboxylic acid groups, affecting coordination chemistry in metal-organic frameworks (MOFs) or catalytic applications .
Physicochemical Properties
Comparative Physicochemical Data:
Implications :
Antimicrobial and Bioactive Properties:
- Alkyl Esters : Phthalate esters like dibutyl and diisooctyl derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Target Compound : The 2,5-dimethylbenzoyl group may confer anti-cancer properties by inducing membrane blebbing or interfering with cancer cell proliferation, as observed for other phthalic acid derivatives .
Toxicity and Regulatory Considerations
Biological Activity
1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-, also known as 4-(2,5-dimethylbenzoyl)phthalic acid, is an organic compound notable for its dual carboxylic acid functional groups attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 298.29 g/mol. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The compound features a 2,5-dimethylbenzoyl substituent at the 4-position of the benzenedicarboxylic acid backbone. This specific arrangement enhances its reactivity and potential applications in medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.29 g/mol |
| CAS Number | 198625-32-0 |
Antioxidant Properties
1,2-Benzenedicarboxylic acid derivatives have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. A study demonstrated that derivatives of phthalic acid exhibit significant antioxidant activity, suggesting that 1,2-benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- may possess similar effects due to its structural characteristics .
Anti-inflammatory Effects
In vitro studies have shown that compounds with similar structures can modulate inflammatory pathways. For instance, certain benzenedicarboxylic acids have been reported to inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that 1,2-benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- may also exhibit anti-inflammatory properties worthy of further investigation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate potential efficacy against various bacterial strains. The presence of the dimethylbenzoyl group may enhance membrane permeability or interfere with bacterial metabolism. Further studies are needed to evaluate the specific antimicrobial activity of this compound against pathogens .
Study on Antioxidant Activity
A recent study focused on evaluating the antioxidant capacity of various benzenedicarboxylic acid derivatives, including those structurally related to 1,2-benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-. The results indicated a strong correlation between the presence of hydroxyl groups and antioxidant activity. The compound was found to reduce oxidative stress markers in cultured cells by up to 40% compared to controls .
Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of phthalic acid derivatives in a murine model of acute inflammation. The administration of these compounds resulted in a significant reduction in edema and inflammatory cytokine levels (TNF-α and IL-6). Although specific data on 1,2-benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- were not available, the results suggest a promising avenue for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
